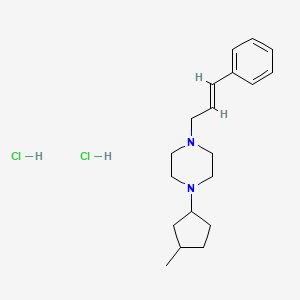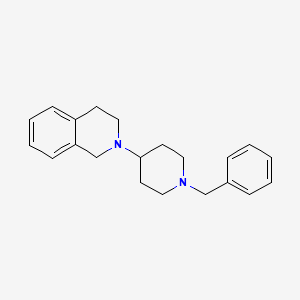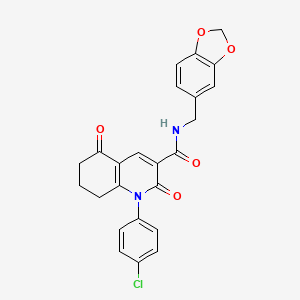![molecular formula C18H18ClN3O3S B6081445 4-chloro-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B6081445.png)
4-chloro-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biology. This compound is also known as CPOP and belongs to the class of sulfonamide compounds.
Wirkmechanismus
CPOP inhibits the activity of CAIX by binding to its active site. CAIX is involved in regulating the pH of cancer cells, and its inhibition leads to a decrease in cancer cell viability. CPOP has also been shown to inhibit the activity of other carbonic anhydrase isoforms, including CAII and CAIV.
Biochemical and Physiological Effects:
CPOP has been shown to have anti-cancer, anti-inflammatory, and antioxidant effects. In addition, CPOP has been shown to decrease the activity of CAIX in cancer cells, leading to a decrease in cancer cell viability. CPOP has also been shown to decrease the production of pro-inflammatory cytokines in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
CPOP has several advantages for use in lab experiments. It is a potent inhibitor of CAIX, and its synthesis method is relatively simple. However, CPOP has some limitations, including its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several potential future directions for research on CPOP. One direction is to investigate the use of CPOP as a therapeutic agent for cancer treatment. Another direction is to investigate the use of CPOP as a tool for studying the role of CAIX in cancer progression. Additionally, future research could focus on optimizing the synthesis method of CPOP and improving its solubility and bioavailability.
Synthesemethoden
The synthesis of CPOP involves the reaction of 4-chlorobenzenesulfonyl chloride and N-isopropyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amine in the presence of a base. The reaction yields CPOP as a white solid with a yield of 80-90%. The purity of CPOP can be increased by recrystallization.
Wissenschaftliche Forschungsanwendungen
CPOP has potential applications in scientific research due to its ability to inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. CPOP has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition to its anti-cancer properties, CPOP has been shown to have anti-inflammatory and antioxidant effects.
Eigenschaften
IUPAC Name |
4-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S/c1-13(2)22(26(23,24)16-10-8-15(19)9-11-16)12-17-20-18(21-25-17)14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAHDYLDDQQSCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=NC(=NO1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-({2-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]hydrazino}carbonyl)-2-phenylvinyl]benzamide](/img/structure/B6081381.png)
![2-(1H-benzimidazol-2-yl)-4-{[(4-methoxyphenyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6081389.png)
![7-[(1-phenylcyclopentyl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6081392.png)
![1-(4-bromophenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6081395.png)
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-[2-(4-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B6081419.png)
![N-cyclooctyl-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6081433.png)
![1-{[2-(4-morpholinyl)-2-oxoethyl]thio}isoquinoline](/img/structure/B6081435.png)
![2-{4-[2-(2-chloro-4-methylphenoxy)ethyl]-1-piperazinyl}ethanol](/img/structure/B6081453.png)
![N-(2,6-diethylphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6081460.png)

![6-methyl-2-[(4-phenyl-1-phthalazinyl)thio]-4-pyrimidinol](/img/structure/B6081473.png)

![isopropyl 4-ethyl-5-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6081482.png)